

Istaroxime: A Dual-Action Inotropic and Lusitropic Agent for Acute Heart Failure

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A Technical Guide on the Discovery, Mechanism, and Clinical Development

Introduction

Istaroxime is a novel, first-in-class intravenous agent developed for the treatment of acute heart failure (AHF) and cardiogenic shock.[1] Chemically derived from androstenedione, it is unrelated to cardiac glycosides and other traditional inotropic agents.[2] **Istaroxime** is distinguished by its unique dual mechanism of action, which combines positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects.[2][3] This dual action addresses two key pathophysiological components of heart failure: impaired systolic and diastolic function. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **istaroxime**, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Approach to Cardiac Function

Istaroxime exerts its therapeutic effects by modulating two critical regulators of cardiac myocyte calcium cycling: the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump and the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4]

Inhibition of Na+/K+-ATPase



Similar to cardiac glycosides, **istaroxime** inhibits the Na+/K+-ATPase, a transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the myocyte cell membrane.[2][5] By inhibiting this pump, **istaroxime** leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in intracellular calcium concentration during systole. The elevated cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the cardiac muscle.

Stimulation of SERCA2a

Unlike other inotropes, **istaroxime** also directly stimulates the activity of SERCA2a.[3][4] SERCA2a is a calcium pump located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes. Its function is to actively transport calcium from the cytosol back into the SR during diastole, promoting myocardial relaxation. In heart failure, SERCA2a activity is often impaired, leading to delayed calcium reuptake and diastolic dysfunction.

Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein that, in its unphosphorylated state, inhibits SERCA2a.[6] By promoting the dissociation of PLN from SERCA2a, **istaroxime** accelerates calcium reuptake into the SR.[6] This not only improves diastolic relaxation but also increases the amount of calcium stored in the SR, which can then be released during subsequent contractions, further contributing to a positive inotropic effect.[6]

This dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation provides a unique pharmacological profile, enhancing both contraction and relaxation of the heart muscle.

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data from preclinical and clinical studies of **istaroxime**.

Table 1: In Vitro Potency of Istaroxime



Target	Species/Tissue	IC50 (μM)	Reference
Na+/K+-ATPase	Dog Kidney	0.43 ± 0.15	Micheletti R, et al. 2002
Na+/K+-ATPase	Guinea Pig Kidney	8.5	Micheletti R, et al. 2002
Na+/K+-ATPase	Porcine Cerebral Cortex	0.4075	Wallner M, et al. 2017

Table 2: Patient Demographics and Baseline

Characteristics in Phase II Clinical Trials

Parameter	HORIZON-HF (N=120)	SEISMiC (SCAI Stage B) (N=60)	SEISMiC-C (SCAI Stage C) (N=20)
Mean Age (years)	55 ± 11	64.1 ± 11.4	68.2 ± 8.32
Male (%)	88	81.7	55
LVEF (%)	27 ± 7	≤ 40	≤ 40
Systolic Blood Pressure (mmHg)	116 ± 13	87.4 ± 7.9	70-100
Pulmonary Capillary Wedge Pressure (mmHg)	25 ± 5	Not Reported	Not Reported
Cardiac Index (L/min/m²)	2.8	Not Reported	Not Reported
Reference	[2]	[1][7]	[8]

Table 3: Hemodynamic and Echocardiographic Outcomes in the HORIZON-HF Trial (6-hour infusion)



Parameter	Placebo (n=31)	Istaroxime 0.5 µg/kg/min (n=29)	Istaroxime 1.0 µg/kg/min (n=30)	Istaroxime 1.5 µg/kg/min (n=30)	p-value (Combined Istaroxime vs. Placebo)
Change in PCWP (mmHg)	-0.2	-3.2 ± 6.8	-3.3 ± 5.5	-4.7 ± 5.9	0.001
Change in SBP (mmHg)	2.1	Not Reported	Not Reported	Not Reported	0.008
Change in Cardiac Index (L/min/m²)	0.03	Not Reported	Not Reported	Not Reported	0.57
Change in E' velocity (cm/s)	-0.7	Not Reported	Not Reported	Not Reported	0.048
Change in LV End-Diastolic Volume (mL)	+3.9	Not Reported	Not Reported	-14.1 ± 26.3	0.02
Change in LV End-Systolic Volume (mL)	Not Reported	Not Reported	-15.8 ± 22.7	Not Reported	0.03
Reference	[9][10]	[10]	[10]	[10]	[9]

Table 4: Hemodynamic and Echocardiographic Outcomes in the SEISMiC Trial (SCAI Stage B, 24-hour infusion)



Parameter	Placebo (n=30)	Istaroxime (1.0-1.5 μg/kg/min) (n=30)	p-value
SBP AUC at 6h (mmHg x hour)	30.9 (SE 6.76)	53.1 (SE 6.88)	0.017
SBP AUC at 24h (mmHg x hour)	208.7 (SE 27.0)	291.2 (SE 27.5)	0.025
Change in Cardiac Index at 24h (L/min/m²)	-0.06 ± 0.1	+0.16 ± 0.1	0.016
Change in Left Atrial Area at 24h (cm²)	0.0 ± 0.5	-1.8 ± 0.5	0.008
Change in LV End- Systolic Volume at 24h (mL)	+3.3 ± 4.2	-8.7 ± 4.2	0.034
Reference	[1]	[1]	[1]

Experimental Protocols Protocol for Na+/K+-ATPase Activity Assay

This protocol is based on the methods described by Micheletti et al. (2002) and typically involves measuring the rate of ATP hydrolysis in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain.

- Preparation of Enzyme Source:
 - Isolate crude membrane fractions rich in Na+/K+-ATPase from a relevant tissue source (e.g., dog kidney, guinea pig kidney, or porcine cerebral cortex).
 - Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA) and centrifuge to pellet the membrane fraction.
 - Resuspend the pellet in a buffer and store at -80°C until use.



Assay Reaction:

- Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl.
- Add the membrane preparation to the reaction mixture.
- Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.
- To determine the ouabain-sensitive ATPase activity, a parallel set of reactions is prepared containing a saturating concentration of ouabain (e.g., 1 mM).
- Initiate the reaction by adding ATP (containing a tracer amount of [y-32P]ATP).
- Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stopping the Reaction and Quantifying Phosphate Release:
 - Stop the reaction by adding a solution of ice-cold trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).
 - Separate the released inorganic phosphate ([32P]Pi) from the unhydrolyzed ATP, typically by adding a solution of ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent (e.g., isobutanol/benzene).
 - Measure the radioactivity of the released [32P]Pi using a scintillation counter.

Data Analysis:

- Calculate the specific Na+/K+-ATPase activity by subtracting the ATPase activity in the presence of ouabain (ouabain-insensitive) from the total ATPase activity (in the absence of ouabain).
- Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the istaroxime concentration.
- Determine the IC50 value (the concentration of istaroxime that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.



Protocol for SERCA2a Activity Assay

This protocol is based on the methods described by Ferrandi et al. (2013) and measures the Ca²⁺-dependent ATP hydrolysis by SERCA2a.

- Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
 - Isolate SR-enriched microsomes from cardiac tissue (e.g., canine or guinea pig ventricle).
 - Homogenize the tissue in a buffer containing protease inhibitors.
 - Perform differential centrifugation to isolate the microsomal fraction containing SR vesicles.
 - Resuspend the SR vesicle pellet in a suitable buffer and store at -80°C.
- Assay Reaction:
 - Prepare a reaction mixture containing a buffer (e.g., MOPS or HEPES), KCl, MgCl₂, ATP, and a calcium-EGTA buffer system to control the free Ca²⁺ concentration.
 - Add the SR vesicle preparation to the reaction mixture.
 - Pre-incubate the mixture with various concentrations of istaroxime or a vehicle control.
 - Initiate the reaction by adding a small volume of ATP (containing [y-32P]ATP).
 - Incubate the reaction at 37°C for a specific time.
- Stopping the Reaction and Quantifying Phosphate Release:
 - Terminate the reaction by adding an acidic quenching solution (e.g., TCA with silicotungstate).
 - Separate the released [32P]Pi from the unhydrolyzed ATP using a method similar to the Na+/K+-ATPase assay (e.g., molybdate extraction).
 - Quantify the radioactivity of the released [32P]Pi.

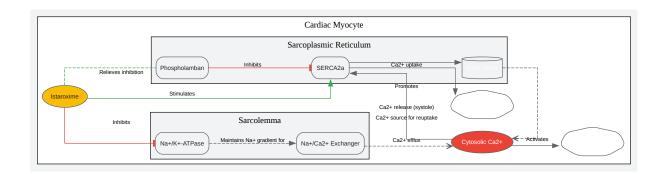


• Data Analysis:

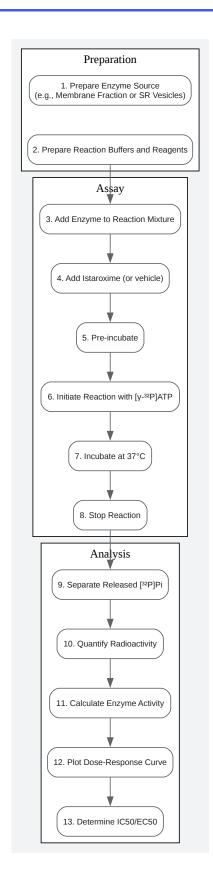
- Measure SERCA2a activity at various free Ca²⁺ concentrations to generate a Ca²⁺activation curve.
- Plot the SERCA2a activity against the free Ca²⁺ concentration.
- Determine the maximal velocity (Vmax) and the Ca²⁺ concentration at which half-maximal activation occurs (EC50 or Kd(Ca²⁺)) by fitting the data to a sigmoidal model.
- Compare these parameters in the presence and absence of istaroxime to determine its effect on SERCA2a activity.

Visualizations of Signaling Pathways and Experimental Workflows









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